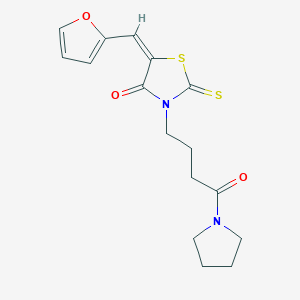

(E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-14(17-7-1-2-8-17)6-3-9-18-15(20)13(23-16(18)22)11-12-5-4-10-21-12/h4-5,10-11H,1-3,6-9H2/b13-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREVUDMHIILVIJ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of furan derivatives with thiazolidinone precursors. The synthesis typically involves:

- Formation of the thiazolidinone core.

- Introduction of the furan moiety via a methylene bridge.

- Functionalization at the pyrrolidine position to enhance biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to (E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one showed better antibacterial potency than conventional antibiotics like ampicillin against various bacterial strains, including resistant strains .

Table 1: Antibacterial Activity Against Various Strains

| Compound | MIC (mg/ml) | Bacterial Strain |

|---|---|---|

| (E)-5-(furan-2-ylmethylene)... | 16–32 | Staphylococcus aureus |

| (E)-5-(furan-2-ylmethylene)... | 32 | Escherichia coli |

| (E)-5-(furan-2-ylmethylene)... | 64 | Bacillus subtilis |

Antitumor Activity

The compound has also been evaluated for its antitumor effects, particularly against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). In vitro studies revealed that it inhibits cell proliferation with IC50 values ranging from 7.0 to 20.3 µM .

Table 2: Antitumor Activity in Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.0 |

| PC-3 | 12.5 |

| HepG2 | 20.3 |

Anti-inflammatory Activity

In addition to its antibacterial and antitumor properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation in macrophages .

The biological activity of (E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies suggest that the compound fits well into the active sites of targets like COX-II and various kinases implicated in tumor progression .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives:

- Antibacterial Efficacy : A study reported that derivatives similar to the compound displayed significant activity against multidrug-resistant strains, suggesting potential for therapeutic use in resistant infections .

- Antitumor Potential : In a clinical trial setting, a related thiazolidinone was tested on patients with advanced solid tumors, showing promising results in reducing tumor size and improving patient outcomes .

- Anti-inflammatory Effects : Research demonstrated that treatment with this compound reduced inflammation markers in animal models of arthritis, indicating its potential for chronic inflammatory conditions .

Scientific Research Applications

Structural Features

- Molecular Formula : C16H18N2O3S2

- Molecular Weight : 350.45 g/mol

The compound's structure includes:

- A thiazolidinone ring , which is often associated with various biological activities.

- A furan ring , enhancing reactivity and interaction with biological targets.

- A pyrrolidine group , indicating potential neuroprotective and therapeutic properties.

Computational models like the Prediction of Activity Spectra for Substances (PASS) can predict the pharmacological properties of this compound. Similar thiazolidinone derivatives have shown potential as anticancer agents, suggesting that this compound may also exhibit comparable effects, such as:

- Anticancer activity

- Anti-inflammatory properties

- Antimicrobial effects

Antimicrobial Properties

Recent studies on related thiazolidinone compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited potency exceeding that of conventional antibiotics like ampicillin by 10 to 50 times against certain pathogens . This positions the compound as a candidate for developing new antimicrobial therapies.

Neuroprotective Effects

The presence of the pyrrolidine moiety suggests possible neuroprotective applications. Compounds with similar structures have been explored for their ability to protect neuronal cells from degeneration, making this compound a potential candidate for treating neurodegenerative diseases.

Synthesis Overview

The synthesis of (E)-5-(furan-2-ylmethylene)-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-4-one typically involves multi-step reactions:

- Formation of the thiazolidinone core through cyclization reactions.

- Introduction of the furan and pyrrolidine groups via selective functionalization methods.

- Optimization of reaction conditions to enhance yield and purity.

Case Studies

Several studies have successfully synthesized similar compounds, demonstrating effective methodologies that could be adapted for this compound. For example, the synthesis involving furan derivatives has shown promising yields and biological activities .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared to three structurally related thiazolidinones (Table 1):

Key Observations :

Substituent Impact on Bioactivity: The furan-2-ylmethylene group in the target compound shares electronic similarities with the pyrazolylphenyl group in , both contributing to π-stacking interactions with biological targets. However, the pyrazolylphenyl analogue exhibits stronger anticancer activity, likely due to its bulky aromatic substituents enhancing hydrophobic binding .

Thioxo Group Reactivity :

- The C=S group in all compounds increases electrophilicity, facilitating nucleophilic attacks (e.g., by cysteine residues in enzymes). However, steric hindrance from the pyrrolidinylbutyl chain in the target compound could reduce this reactivity compared to smaller substituents like benzyl or nitrobenzylidene.

Physicochemical and Pharmacokinetic Properties

Insights :

Q & A

Basic Research Question

- FT-IR : Identifies C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretching vibrations .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns matching the expected structure .

- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidinyl butyl chain and furylmethylene group. For example, the thioxothiazolidinone ring protons appear as singlets at δ 3.5–4.5 ppm .

How do structural modifications (e.g., furan substitution, pyrrolidinyl chain length) affect biological activity?

Advanced Research Question

- SAR Studies : Replace the furan ring with other heterocycles (e.g., thiophene or pyridine) to evaluate changes in antibacterial or anticancer activity .

- Chain length optimization : Shortening the 4-oxo-4-(pyrrolidin-1-yl)butyl group may reduce steric hindrance, enhancing target binding .

- Pharmacophore mapping : Molecular docking identifies key interactions (e.g., hydrogen bonding with the thioxothiazolidinone core) .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- Dose-response curves : Calculate IC₅₀ values in triplicate to assess reproducibility.

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .

How is the puckering conformation of the thioxothiazolidinone ring analyzed, and what are its implications?

Advanced Research Question

- Cremer-Pople parameters : Quantify ring puckering amplitude (θ) and phase angle (φ) using crystallographic data .

- Dynamic NMR : Monitors ring-flipping kinetics in solution to assess conformational flexibility .

- Impact on bioactivity : Planar rings favor π-π stacking with aromatic residues in enzyme active sites, while puckered forms may disrupt binding .

What experimental design principles apply to scaling up synthesis while maintaining yield and purity?

Advanced Research Question

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions compared to batch methods .

- DoE (Design of Experiments) : Optimize parameters (e.g., residence time, catalyst loading) using response surface methodology .

- In-line analytics : Use PAT (Process Analytical Technology) tools like HPLC-MS for real-time monitoring .

How can computational methods predict the compound’s solubility and bioavailability?

Advanced Research Question

- QSAR models : Correlate logP values with experimental solubility data to predict absorption .

- Molecular dynamics simulations : Simulate interactions with lipid bilayers to estimate membrane permeability .

- ADMET profiling : Use tools like SwissADME to forecast metabolic pathways and toxicity risks .

What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?

Advanced Research Question

- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) during key condensation steps to induce enantioselectivity .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with simulated data .

How is the compound’s stability under varying pH and temperature conditions evaluated?

Basic Research Question

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures .

- Long-term storage tests : Monitor purity changes at 4°C, 25°C, and 40°C over 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.